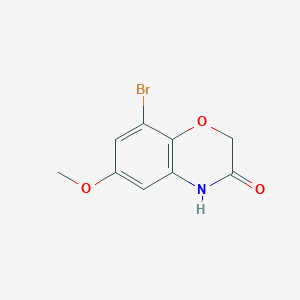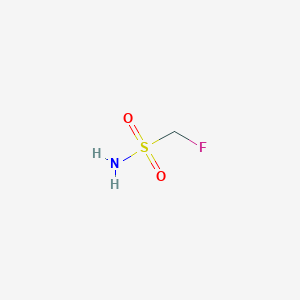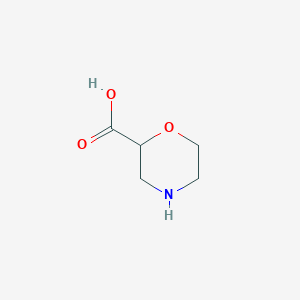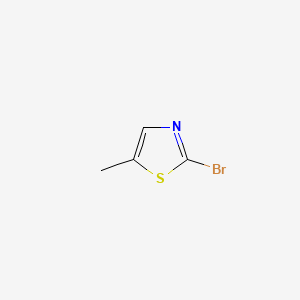
6-Bromo-5-methylpyridine-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of related bromopyridine compounds involves various steps including diazotization, bromination, and specific substitutions at different positions on the pyridine ring. For instance, the synthesis of 2-amino-6-bromopyridine from 2-amino-6-methylpyridine includes steps like diazotization, bromation, and Hofmann degradation, with a total yield of 34.6% . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves regioselective substitutions and bromination steps to achieve the desired product . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is characterized by the presence of a bromine atom and various functional groups attached to the pyridine ring. The position of these substituents is crucial for the chemical properties and reactivity of the compound. For example, the presence of an isocyanide group in 2-bromo-6-isocyanopyridine allows it to act as a convertible isocyanide in multicomponent chemistry . The structure of this compound would similarly be defined by the bromo, methyl, and carbonitrile groups attached to the pyridine ring, influencing its reactivity and potential applications.
Chemical Reactions Analysis
Bromopyridine derivatives participate in various chemical reactions, often serving as intermediates in the synthesis of pharmaceuticals. The convertible isocyanide group in 2-bromo-6-isocyanopyridine, for example, demonstrates good leaving group capacity under both basic and acidic conditions, which is utilized in multicomponent reactions to synthesize complex molecules like opioids . The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid is another example of the chemical reactivity of bromopyridine compounds . These reactions highlight the versatility of bromopyridine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's stability, solubility, and reactivity. For instance, the electrochemical behavior of 2-amino-5-bromopyridine in an ionic liquid suggests specific solubility and reduction potential characteristics . The regioselectivity observed in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid indicates the influence of substituents on the chemical reactivity of the pyridine ring . These properties are essential for the practical application of bromopyridine derivatives in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Computational Analysis and Molecular Structure
Computational studies using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) methods have been employed to understand the molecular structure and photophysical properties of similar compounds, such as 6-amino-2-methylpyridine-3-carbonitrile. These studies provide insights into the electronic structure, including the molecular electrostatic potential, frontier molecular orbitals, and photophysical properties like absorption spectra in different solvents. Such investigations are crucial for understanding the reactivity and potential applications of these compounds in various fields (Sakthi et al., 2017).
Synthesis and Chemical Analysis
The synthesis of related compounds, like 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitrile, has been achieved through Tandem Michael addition/imino-nitrile cyclization. These synthesis processes, along with their structural establishment via spectroscopic methods, highlight the chemical versatility and potential for creating a wide range of derivatives from the base molecule (Dong et al., 2010).
Optical and Photophysical Properties
Studies on similar pyridine derivatives have focused on understanding their optical properties, such as UV-Vis absorption and fluorescence spectroscopy. These properties are significant for potential applications in materials science, where these compounds could be used as fluorophores or in the development of optoelectronic devices (Jukić et al., 2010).
Biological Applications
While avoiding specifics on drug use and dosage, it is noteworthy that similar pyridine carbonitriles have been investigated for their biological significance, particularly in molecular docking studies with target proteins. These studies can reveal potential inhibitor properties against specific proteins, suggesting uses in pharmaceutical research (Arulaabaranam et al., 2021).
Safety and Hazards
properties
IUPAC Name |
6-bromo-5-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFCAAHDNSOIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620245 | |
| Record name | 6-Bromo-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
450844-27-6 | |
| Record name | 6-Bromo-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-5-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)







![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

